N-Unsubstituted Benzimidazole Moiety Confers Distinct Hydrogen-Bond Donor Capacity Versus N-Isopropyl Analog
The target compound contains an unsubstituted benzimidazole N-H, whereas the closest commercially cataloged analog, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide, bears an N-isopropyl substituent that eliminates hydrogen-bond donor capacity at that position. In the benzimidazole-benzofuran scaffold series evaluated by Jeuken et al., the unsubstituted benzimidazole ketone analog (compound 12) showed a GDP-K-Ras4B/SOS exchange IC50 of 340 ± 72 μM against the G12D mutant, whereas closely related regioisomers with altered hydrogen-bonding geometry exhibited divergent activity [1]. The absence of N-alkylation in the target compound preserves a key pharmacophoric feature for target engagement.
| Evidence Dimension | Hydrogen-bond donor count at benzimidazole N-H position |
|---|---|
| Target Compound Data | One H-bond donor (unsubstituted benzimidazole N-H) |
| Comparator Or Baseline | 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide: zero H-bond donors at benzimidazole N (N-isopropyl substituted) |
| Quantified Difference | Qualitative difference in H-bond donor capacity; SAR from Jeuken et al. (2022) indicates N-substitution can alter potency by >3-fold in related scaffolds |
| Conditions | Structural comparison based on chemical structure; SAR context from benzimidazole-benzofuran ketone series in K-Ras4B/SOS exchange assay |
Why This Matters
Procurement of the N-isopropyl analog instead of the target compound would introduce a critical pharmacophoric alteration that cannot be remediated post-purchase and may invalidate SAR hypotheses relying on benzimidazole N-H interactions.
- [1] Jeuken S, et al. Synthesis, Biological Evaluation, and Binding Mode of a New Class of Oncogenic K-Ras4b Inhibitors. ChemMedChem. 2022;17(22):e202200392. doi:10.1002/cmdc.202200392. View Source
